molecular formula C14H8Br2N2O2 B13108277 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione CAS No. 112664-92-3

6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione

Cat. No.: B13108277
CAS No.: 112664-92-3
M. Wt: 396.03 g/mol
InChI Key: FSAYGBGGFSBMTK-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is a brominated indazole derivative featuring a 4,7-dione core and dual bromine substitutions at positions 6 (on the indazole ring) and 4' (on the phenyl substituent). This compound belongs to the indazole-dione class, which is structurally characterized by a fused bicyclic aromatic system (benzene-pyrazole) with ketone groups at positions 4 and 5.

Properties

CAS No.

112664-92-3

Molecular Formula

C14H8Br2N2O2

Molecular Weight

396.03 g/mol

IUPAC Name

6-bromo-2-(4-bromophenyl)-5-methylindazole-4,7-dione

InChI

InChI=1S/C14H8Br2N2O2/c1-7-11(16)14(20)12-10(13(7)19)6-18(17-12)9-4-2-8(15)3-5-9/h2-6H,1H3

InChI Key

FSAYGBGGFSBMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=NN(C=C2C1=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-phenylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.

    Methylation: The brominated intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: The final step involves the oxidation of the intermediate to introduce the dione functionality. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Indazole- and benzimidazole-diones share a common cyclocondensation route using diamines and aldehydes , whereas benzoxazole-triazoles require sodium metabisulfite as a catalyst . The chromenone-dione derivative involves complex nitration and cyclization steps .
  • Substituent Effects: Bromine substitutions in the indazole-dione enhance stability and hypoxia-selective cytotoxicity compared to non-brominated benzimidazole-diones .

Key Observations :

  • Hypoxia Selectivity : Benzimidazole-diones (e.g., compound 6b) exhibit hypoxia-selective cytotoxicity comparable to tirapazamine, a clinical hypoxia-activated prodrug . The indazole-dione’s bromine substitutions may further enhance this selectivity, though experimental data are lacking.
  • Stability : Both benzimidazole- and indazole-diones show high stability in physiological solvents (>24 hours), critical for sustained drug delivery .

Mechanistic and Functional Differences

  • Target Specificity : Benzimidazole-diones target DNA cross-linking under hypoxia, while benzoxazole-triazoles (e.g., 6m) likely act via thiol-mediated pathways due to their C=S moiety .

Biological Activity

6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is a synthetic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom at the 6th position and a 4-bromophenyl group at the 2nd position of the indazole ring. Its molecular formula is C12H8Br2N2O2, and it has a molecular weight of approximately 360.01 g/mol.

Antimicrobial Properties

Research indicates that derivatives of indazole, including 6-bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione, exhibit significant antimicrobial activity. A study evaluating various indazole derivatives reported that several compounds demonstrated potent activity against protozoan pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . The compound's activity was assessed using in vitro assays, revealing that it outperformed traditional treatments like metronidazole in some cases.

CompoundPathogenIC50 (µM)
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dioneE. histolytica<0.050
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dioneG. intestinalis<0.050
MetronidazoleG. intestinalis0.740

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. In vitro assays indicated that certain derivatives of the indazole scaffold could inhibit COX-2 activity comparably to established anti-inflammatory drugs .

The biological activity of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is attributed to its ability to interact with specific molecular targets. The compound likely binds to enzymes or receptors involved in cell signaling pathways related to inflammation and pathogen resistance. For instance, its structural features may enhance binding affinity to protozoan enzymes critical for their survival and proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of indazole derivatives. Studies have shown that substituents on the phenyl ring significantly influence the compound's activity against various pathogens. For example, electron-withdrawing groups at the 2-position of the phenyl ring have been associated with increased potency against protozoa .

Case Studies

  • Antiprotozoal Activity : A comprehensive study involving multiple indazole derivatives demonstrated that those with specific substitutions exhibited superior activity against E. histolytica compared to others tested . The best-performing compounds had IC50 values below 0.050 µM.
  • Comparative Analysis : In a comparative analysis with benzimidazole derivatives known for their antiprotozoal properties, several indazole derivatives were found to occupy similar pharmacological space, suggesting potential for cross-reactivity and synergistic effects when used in combination therapies .

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